molecular formula C14H18F3N3O3 B11077324 methyl N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoro-2-(propanoylamino)alaninate

methyl N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoro-2-(propanoylamino)alaninate

Cat. No.: B11077324
M. Wt: 333.31 g/mol
InChI Key: MNUNPEJDQFODFO-UHFFFAOYSA-N
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Description

Methyl N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoro-2-(propanoylamino)alaninate is a complex organic compound with a unique structure that includes a pyridine ring, trifluoromethyl group, and alaninate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoro-2-(propanoylamino)alaninate typically involves multiple steps. One common method includes the alkylation of ethyl N-methyl-4-amino-2-quinolone ester with methyl iodide, followed by reduction with sodium hydride (NaH) and decarboxylation to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoro-2-(propanoylamino)alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoro-2-(propanoylamino)alaninate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-(4,6-dimethylpyridin-2-yl)-3,3,3-trifluoro-2-(propanoylamino)alaninate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in research and development .

Properties

Molecular Formula

C14H18F3N3O3

Molecular Weight

333.31 g/mol

IUPAC Name

methyl 2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoro-2-(propanoylamino)propanoate

InChI

InChI=1S/C14H18F3N3O3/c1-5-11(21)20-13(12(22)23-4,14(15,16)17)19-10-7-8(2)6-9(3)18-10/h6-7H,5H2,1-4H3,(H,18,19)(H,20,21)

InChI Key

MNUNPEJDQFODFO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=CC(=CC(=N1)C)C

Origin of Product

United States

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